molecular formula C19H18ClN3O3 B11300136 N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B11300136
M. Wt: 371.8 g/mol
InChI Key: GPALEAOEFVHBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Substitution Reaction: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the oxadiazole intermediate with a chlorobenzene derivative under basic conditions.

    Coupling with the Propanamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 2-(2,3-dimethylphenoxy)propanamide. This reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models.

    Agriculture: The compound is explored for its potential as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens and pests.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide involves the inhibition of specific enzymes and receptors in biological systems. The compound targets molecular pathways involved in cell proliferation, inflammation, and microbial growth. For example, it inhibits the activity of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. Additionally, it interferes with the DNA replication process in cancer cells, resulting in cell cycle arrest and apoptosis.

Comparison with Similar Compounds

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide is compared with other similar compounds, such as:

    N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in biological activity.

    N-[5-(3-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide: This compound contains a thiadiazole ring instead of an oxadiazole ring, resulting in different chemical reactivity and biological properties.

    N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,4-dimethylphenoxy)propanamide: This compound has a different substitution pattern on the phenoxy group, affecting its interaction with biological targets.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide

InChI

InChI=1S/C19H18ClN3O3/c1-11-6-4-9-16(12(11)2)25-13(3)17(24)21-19-22-18(26-23-19)14-7-5-8-15(20)10-14/h4-10,13H,1-3H3,(H,21,23,24)

InChI Key

GPALEAOEFVHBNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.